molecular formula C22H25N3O2S B2527799 2-[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide CAS No. 444149-25-1

2-[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide

Cat. No. B2527799
CAS RN: 444149-25-1
M. Wt: 395.52
InChI Key: OELRPRVBXUIVLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H25N3O2S and its molecular weight is 395.52. The purity is usually 95%.
BenchChem offers high-quality 2-[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Aspects and Properties

Research on isoquinoline derivatives, similar in structure to the specified compound, reveals their potential in forming salt and inclusion compounds with significant properties. For example, Karmakar et al. (2007) explored the structural aspects of two amide-containing isoquinoline derivatives, focusing on their ability to form gels and crystalline solids when treated with different mineral acids. These compounds exhibited interesting fluorescence properties upon protonation or interaction with specific substances, indicating potential applications in material science and sensor technology Karmakar, R. Sarma, J. Baruah, 2007.

Synthesis and Characterization

The synthesis and characterization of tetrahydroisoquinolines bearing nitrophenyl groups have been studied for their anticancer activity and antioxidant properties. Sayed et al. (2022) provided insights into the regioselective cyclocondensation processes that afford these compounds, showcasing their moderate to strong activity against specific cancer cell lines. This research highlights the potential therapeutic applications of such compounds Sayed, E. M. et al., 2022.

Potential Applications

Further studies on the Pummerer-type cyclization of N-(arylmethyl)-N-methyl-2-aryl-2-(phenylsulfinyl) acetamides led to the synthesis of 4-aryl-2-methyl-1,2,3,4-tetrahydroisoquinolines, a process that could offer a pathway to synthesize analogs of the specified compound, potentially useful in the development of new pharmaceuticals J. Toda et al., 2000.

properties

IUPAC Name

2-[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S/c1-3-20-18-8-6-5-7-17(18)19(13-23)22(25-20)28-14-21(26)24-15-9-11-16(12-10-15)27-4-2/h9-12H,3-8,14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELRPRVBXUIVLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(C2=C1CCCC2)C#N)SCC(=O)NC3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide

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